1,3-Diphenylprop-2-en-1-ol
Description
Significance of Allylic Alcohols as Synthetic Building Blocks
Allylic alcohols are a crucial class of compounds in organic synthesis due to their versatile reactivity. researchgate.netpnas.org The presence of both a hydroxyl group and an adjacent double bond allows for a wide range of chemical manipulations. sioc-journal.cnthieme-connect.de The hydroxyl group can act as a directing group, influencing the stereochemical outcome of reactions on the double bond, such as epoxidations and dihydroxylations. thieme-connect.de
Key synthetic methods that highlight the importance of allylic alcohols include:
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation, a Nobel Prize-winning reaction, provides a method for the enantioselective synthesis of 2,3-epoxy alcohols from primary and secondary allylic alcohols. thieme-connect.de
Allylic Alkylation: The Tsuji-Trost reaction utilizes a palladium catalyst to form new carbon-carbon bonds via the substitution of an allylic alcohol derivative. sioc-journal.cn
Rearrangement Reactions: Allylic alcohols can undergo various rearrangements, such as the Eschenmoser–Claisen, Johnson–Claisen, and Overman rearrangements, to create new structural motifs with high stereocontrol. thieme-connect.de
Nucleophilic Substitution: The direct use of allylic alcohols in nucleophilic substitution reactions is considered a green chemistry approach as it avoids the generation of waste products associated with pre-functionalized substrates. sioc-journal.cn
The diverse reactivity of allylic alcohols makes them indispensable precursors for the synthesis of a broad array of acyclic and cyclic compounds, including many pharmaceuticals and natural products. researchgate.netsioc-journal.cn
Overview of Research Trajectories Pertaining to 1,3-Diphenylprop-2-en-1-ol
Research involving this compound has primarily focused on its synthesis, particularly in an enantiomerically pure form, and its subsequent use as a versatile synthetic intermediate.
A significant area of investigation is the catalytic asymmetric synthesis of this compound. This is most commonly achieved through the asymmetric reduction of its corresponding ketone, 1,3-diphenylprop-2-en-1-one (chalcone). Various catalytic systems have been developed to achieve high enantioselectivity. For instance, nicotine-based amino alcohol compounds have been used as catalysts in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), a related transformation that highlights the broader efforts in synthesizing chiral secondary alcohols. google.com The optically active this compound is a valuable chiral building block for the synthesis of other enantiopure compounds.
Another key research trajectory is the derivatization and application in synthetic reactions . This compound serves as a model substrate for various chemical transformations. It can be used in allylic amination reactions, and its acetate (B1210297) derivative is employed in palladium-catalyzed Tsuji-Trost reactions with nucleophiles like Meldrum's acid and morpholine. chemicalbook.commdpi.com Furthermore, it has been used in the synthesis of substituted cyclopropanes through Friedel-Crafts alkylation followed by trans-hydrogenation. chemicalbook.com The compound has also been utilized in allylation reactions with phenols, where a hexafluoroisopropanol (HFIP) solvent acts as a promoter to afford C-allylated phenol (B47542) products in high yield. researchgate.net
The parent ketone of this alcohol, chalcone (B49325) (1,3-diphenylprop-2-en-1-one), is a precursor for the biosynthesis of flavonoids and isoflavonoids. nih.gov The synthesis of derivatives of this parent ketone is an active area of research, with methods like the Claisen-Schmidt condensation being employed. google.comresearchgate.net
Below is a table summarizing key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O cymitquimica.com |
| Molecular Weight | 210.27 g/mol nih.gov |
| Appearance | White crystals mdpi.com |
| Melting Point | 44-45 °C mdpi.com |
| IUPAC Name | (E)-1,3-Diphenylprop-2-en-1-ol cymitquimica.com |
| Synonyms | trans-1,3-Diphenyl-2-propen-1-ol, Chalcol, alpha-Phenylcinnamyl alcohol cymitquimica.com |
Properties
IUPAC Name |
1,3-diphenylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,3 Diphenylprop 2 En 1 Ol and Its Stereoisomers
Established Synthetic Routes to Cinnamyl Alcohol Derivatives (General Class)
The synthesis of cinnamyl alcohol derivatives, the broader class to which 1,3-diphenylprop-2-en-1-ol belongs, is commonly achieved through the chemical modification of related functional groups. Reductive methodologies and the addition of organometallic reagents are foundational strategies in this context.
The selective reduction of α,β-unsaturated aldehydes and ketones is a primary pathway to obtaining allylic alcohols like cinnamyl alcohol and its derivatives. The key challenge in this transformation is the chemoselective reduction of the carbonyl group in the presence of a conjugated carbon-carbon double bond.
A variety of methods have been developed to achieve this transformation. Catalytic hydrogenation using molecular hydrogen (H₂) is a clean and scalable option, though controlling selectivity can be challenging. researchgate.net Transfer hydrogenation, which uses hydrogen donors other than H₂, offers an alternative with operational simplicity. researchgate.net More commonly, stoichiometric metal hydrides are employed. For instance, nanometric alkali metal hydrides, such as nano-LiH or nano-NaH, have been shown to reduce cinnamaldehyde (B126680) to cinnamyl alcohol with high selectivity and conversion under mild conditions. researchgate.net Specifically, nano-LiH can achieve a selectivity of 99.8% with a 99.4% conversion in short reaction times. researchgate.net Another approach involves the reduction of cinnamic acid derivatives. For example, 3,4-methylenedioxy- and 3,4,5-trimethoxycinnamyl alcohols are obtained by reducing methyl 3,4-methylenedioxycinnamate and 3,4,5-trimethoxycinnamic acid, respectively. cmu.ac.th A procedure using sodium borohydride (B1222165) to reduce mixed anhydrides of hydroxycinnamic acids has also been developed, offering a high-yield preparation method that avoids stronger reducing agents like LiAlH₄. dntb.gov.ua
| Reducing Agent/Catalyst | Conversion (%) | Selectivity for Cinnamyl Alcohol (%) |
|---|---|---|
| Nano-LiH | 99.4 | 99.8 |
| Ru–Sn boride catalysts | 73 | 65 |
| Pt–Ge catalysts | >90 | 90–95 |
The addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. To synthesize this compound, this strategy typically involves the reaction of an organometallic reagent with an appropriate aldehyde. For example, the addition of a phenylmagnesium halide (a Grignard reagent) or phenyllithium (B1222949) to cinnamaldehyde (3-phenylprop-2-enal) results in the formation of this compound after an aqueous workup.
These reagents are powerful nucleophiles that add to the electrophilic carbon of the carbonyl group. libretexts.org The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate which, upon hydrolysis, yields the desired alcohol. This method is highly effective for creating complex structures from simpler starting materials. libretexts.org The stereochemical outcome of such additions can often be controlled by using chiral ligands or auxiliaries, providing a route to specific stereoisomers of the target molecule. acs.org
Catalytic Approaches in this compound Synthesis
Catalytic methods offer advantages in terms of efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis have been applied to the synthesis of allylic alcohols and their precursors.
Transition-metal complexes are widely used as catalysts for important organic transformations. semanticscholar.org In the context of synthesizing this compound, transition metals can catalyze cross-coupling reactions or transfer hydrogenation reactions. For instance, the precursor ketone, 1,3-diphenylprop-2-en-1-one (chalcone), can be synthesized via a palladium-catalyzed Heck reaction or a Claisen-Schmidt condensation, and then subsequently reduced to the target alcohol using a transition-metal-catalyzed transfer hydrogenation. Ruthenium and rhodium complexes are often employed for such reductions.
Furthermore, transition-metal-catalyzed reactions are crucial for creating new C-C bonds with high precision. mdpi.com Methodologies such as the Suzuki or Stille coupling could be envisioned to construct the carbon skeleton, followed by functional group manipulations to yield the final alcohol. For example, a palladium-catalyzed coupling of a vinyl halide with phenylboronic acid, followed by oxidation, could provide a route to the chalcone (B49325) precursor.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. uniroma1.it For the synthesis of chiral this compound, organocatalytic methods can be applied to the enantioselective reduction of the corresponding ketone (chalcone) or the enantioselective addition of a nucleophile to an aldehyde.
Chiral secondary amines, such as proline derivatives, are known to activate α,β-unsaturated aldehydes, like cinnamaldehyde, towards nucleophilic attack by forming an iminium ion intermediate. nih.govresearchgate.net This activation lowers the LUMO of the aldehyde, facilitating attack by a nucleophile. While often used in Michael additions, this principle can be extended to other additions. nih.govresearchgate.net A subsequent organocatalytic, enantioselective reduction of the carbonyl group in chalcone, using a Hantzsch ester as the hydride source and a chiral Brønsted acid or amine catalyst, represents a viable strategy for accessing enantiomerically enriched this compound.
| Reaction Type | Catalyst | Key Reagents | Product Type | Typical Yield | Reference Concept |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complex | Chalcone, H-donor (e.g., isopropanol) | Chiral Allylic Alcohol | High | Transition-Metal Catalysis |
| Asymmetric Reduction | Chiral Secondary Amine/Brønsted Acid | Chalcone, Hantzsch Ester | Chiral Allylic Alcohol | Good to High | Organocatalysis |
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is driven by the need for more sustainable and cost-effective chemical processes. A common metal-free route to this compound begins with the synthesis of its precursor, 1,3-diphenylprop-2-en-1-one (chalcone).
The chalcone is typically prepared via a Claisen-Schmidt condensation reaction between benzaldehyde (B42025) and acetophenone (B1666503). google.comgoogle.comcuetmock.com This reaction is catalyzed by a base (like NaOH or KOH) or an acid. Recently, a solvent-free method using iodine impregnated over neutral alumina (B75360) under microwave activation has been developed for this condensation, offering high yields in very short reaction times. researchgate.net Once the chalcone is obtained, it can be reduced to this compound using a metal-free reducing agent. For example, reduction with sodium borohydride in an alcoholic solvent is a standard and effective laboratory procedure that does not involve a transition metal catalyst.
Environmentally Benign Syntheses
Green chemistry principles have been increasingly applied to the synthesis of this compound and its precursors, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. These methods focus on both the initial condensation step to form chalcone and the subsequent selective reduction to the allylic alcohol.
A prominent green approach for the synthesis of the chalcone precursor involves the Claisen-Schmidt condensation under solvent-free or aqueous conditions. One such method employs grinding of the reactants (benzaldehyde and acetophenone) with a solid base like sodium hydroxide (B78521) (NaOH) at room temperature, which can lead to quantitative yields of the chalcone product without the need for organic solvents. nih.gov Another eco-friendly strategy utilizes micellar catalysis, where surfactants in water form micelles that act as microreactors, enhancing reaction rates and facilitating the synthesis of chalcones. researchgate.net
For the subsequent selective reduction of the carbonyl group in 1,3-diphenylprop-2-en-1-one to yield this compound, the Meerwein-Ponndorf-Verley (MPV) reduction is a notable green method. The MPV reduction is highly chemoselective, targeting the carbonyl group while leaving the carbon-carbon double bond intact. wikipedia.org This reaction typically uses an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst and isopropanol (B130326) as both the solvent and the hydrogen donor. acsgcipr.orgalfa-chemistry.com The process is considered environmentally benign due to the use of an inexpensive and low-toxicity metal catalyst and the generation of acetone (B3395972) as the only byproduct, which can be removed to drive the reaction to completion. acsgcipr.org Catalysts based on other metals like zirconium have also been shown to be effective for the chemoselective transfer hydrogenation of α,β-unsaturated ketones to their corresponding allylic alcohols. researchgate.net
| Step | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Condensation | Benzaldehyde, Acetophenone | Solid NaOH (20 mol%), grinding, 5 min, room temp. | 1,3-Diphenylprop-2-en-1-one | 98% | nih.gov |
| Condensation | Benzaldehyde, Acetophenone | NaOH, CTAB surfactant in water, 24 h, room temp. | 1,3-Diphenylprop-2-en-1-one | 70% | researchgate.net |
| Reduction | 1,3-Diphenylprop-2-en-1-one | Aluminum isopropoxide, Isopropanol | This compound | High Chemoselectivity | wikipedia.orgacsgcipr.orgalfa-chemistry.com |
| Reduction | Cinnamaldehyde (analogous substrate) | Zr-based MOF catalyst (UiO-66), Isopropanol | Cinnamyl alcohol | High Selectivity | researchgate.net |
Base-Promoted Formation
The formation of this compound is most commonly initiated by a base-promoted synthesis of its precursor, 1,3-diphenylprop-2-en-1-one. This is achieved through the Claisen-Schmidt condensation, a crossed-aldol condensation between benzaldehyde and acetophenone. google.comcuetmock.com
In this reaction, a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used in an alcoholic solvent such as ethanol. google.comscispace.com The base abstracts an α-proton from acetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated system of chalcone. cuetmock.com This reaction is highly stereoselective, predominantly forming the (E)-isomer due to the steric repulsion between the phenyl groups in the less stable (Z)-isomer.
The reaction conditions, such as temperature, reaction time, and the concentration of the base, can be optimized to achieve high yields of the chalcone precursor. google.comjmpas.com Following the base-promoted condensation, a separate reduction step, as described previously, is required to convert the ketone functionality of the chalcone into the hydroxyl group of this compound.
| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde, Acetophenone | NaOH (aq) | Rectified Spirit | 20-25°C | 4-5 h | Not specified | scispace.com |
| Benzaldehyde, Acetophenone | NaOH | Water-alcohol solution | 18-25°C | 16-20 h | Not specified | google.com |
| Substituted Benzaldehydes and Acetophenones | NaOH | Aqueous alcohol | Not specified | Not specified | 54-78% | |
| Aryl aldehydes, Aryl methyl ketones | NaOH | Methanol | Not specified | Not specified | High | jmpas.com |
Reaction Mechanisms Governing the Transformations of 1,3 Diphenylprop 2 En 1 Ol
Electrophilic Activation and Allylic Cation Formation
A predominant pathway for the functionalization of 1,3-Diphenylprop-2-en-1-ol involves the formation of a resonance-stabilized allylic carbocation. This intermediate is readily generated under acidic conditions, which facilitate the departure of the hydroxyl group as a molecule of water.
The direct nucleophilic substitution of allylic alcohols can proceed via an SN1-type mechanism, which is characterized by the formation of a carbocation intermediate. thieme-connect.com For this compound, this process is initiated by the protonation of the hydroxyl group under acidic conditions, converting it into a good leaving group (water). youtube.com The subsequent departure of water generates a highly stable secondary allylic carbocation. This cation is stabilized by resonance, delocalizing the positive charge across the C1 and C3 positions of the propenyl chain, as well as by the two phenyl groups.
The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent is particularly effective in promoting these reactions. nih.gov HFIP possesses several unique properties that facilitate the SN1 pathway:
Strong Hydrogen-Bonding Ability : HFIP forms strong hydrogen bonds with the hydroxyl group, polarizing the C-O bond and assisting in its cleavage. chemrxiv.org
High Ionizing Power : It effectively solvates and stabilizes the resulting carbocation intermediate and the leaving group. nih.gov
Low Nucleophilicity : Due to the electron-withdrawing nature of its two trifluoromethyl groups, HFIP is a very poor nucleophile, which prevents it from competing with the desired nucleophile in attacking the carbocation. nih.gov
The mechanism in an HFIP-mediated SN1 reaction involves the initial protonation of the alcohol, followed by the rate-determining loss of water to form the resonance-stabilized 1,3-diphenylallyl cation. libretexts.org A nucleophile can then attack either electrophilic carbon (C1 or C3), potentially leading to a mixture of regioisomeric products, although attack at the less sterically hindered position is often favored. libretexts.org
Lewis acids are highly effective catalysts for promoting the dehydrative substitution of allylic alcohols. thieme-connect.com Strong, oxophilic Lewis acids like aluminum trifluoromethanesulfonate (B1224126) (aluminum triflate, Al(OTf)₃) readily coordinate to the oxygen atom of the hydroxyl group in this compound. sigmaaldrich.com This coordination dramatically increases the leaving group ability of the hydroxyl moiety, transforming it into a [-O(H)-Al(OTf)₃] species, which is primed for departure.
The subsequent cleavage of the carbon-oxygen bond is facilitated, leading to the formation of the 1,3-diphenylallyl cation and the [Al(OTf)₃(OH)]⁻ complex. rsc.orgstackexchange.com The carbocation can then be intercepted by a wide range of nucleophiles. This methodology avoids the need for strongly protic conditions and is compatible with various functional groups. The choice of Lewis acid can influence reaction efficiency and selectivity.
| Lewis Acid Catalyst | Typical Application in Allylic Alcohol Substitution | Reference |
| Aluminum Triflate (Al(OTf)₃) | Intramolecular hydroalkoxylation of unactivated olefins. sigmaaldrich.com | sigmaaldrich.com |
| Bismuth Triflate (Bi(OTf)₃) | Catalyzes dehydration to alkenes or dimerization depending on solvent polarity. nih.gov | nih.gov |
| Indium Triflate (In(OTf)₃) | Promotes etherification with orthoesters, with product distribution dependent on temperature and catalyst loading. researchgate.net | researchgate.net |
| Zinc Triflate (Zn(OTf)₂) | Catalyzes cyanation using TMSCN as the nucleophile. thieme-connect.com | thieme-connect.com |
| Silver Triflate (AgOTf) | Used for amination with sulfonamides and Friedel-Crafts-type allylation of arenes. thieme-connect.com | thieme-connect.com |
Radical Pathways in this compound Reactivity
Beyond ionic pathways, this compound can engage in transformations involving radical intermediates. These mechanisms are typically initiated by single-electron transfer (SET) events.
While less common than cationic pathways, radical mechanisms can be initiated from alcohols. A plausible, though not widely exploited, mechanism for this compound involves a base-mediated single-electron transfer (SET). In this hypothetical pathway, a strong base would first deprotonate the alcohol to form the corresponding alkoxide. This electron-rich alkoxide can then act as a single-electron donor to a suitable electron acceptor.
The SET process would generate a ketyl-type radical intermediate (Ph-CH(O•)-CH=CH-Ph) and the radical anion of the acceptor. libretexts.org The fate of this ketyl radical would depend on the subsequent reaction conditions, but it could potentially undergo further transformations such as fragmentation or coupling. The feasibility of such a process is contingent on the redox potentials of the alkoxide and the chosen electron acceptor. acs.org Analogous SET processes are known to initiate radical reactions from various electron-rich species. acs.org
Mechanisms of Transition-Metal-Catalyzed Transformations
Transition metals offer powerful catalytic cycles for the selective transformation of this compound, particularly for oxidation reactions that are difficult to achieve with other methods.
Vanadium complexes are exceptional catalysts for the selective epoxidation of allylic alcohols. wikipedia.org The mechanism of Oxo-Vanadium(V)-catalyzed epoxidation of this compound using an alkyl hydroperoxide, such as tert-butyl hydroperoxide (TBHP), is a well-studied process. rptu.de
The catalytic cycle is generally understood to proceed through the following key steps:
Ligand Exchange : The allylic alcohol substrate coordinates to the vanadium(V) center, displacing one of the existing ligands (e.g., an alkoxide). This brings the alkene functionality into close proximity to the metal center.
Activation of Peroxide : The alkyl hydroperoxide coordinates to the vanadium center, forming a vanadium-peroxo species. Theoretical studies support the formation of a side-on vanadium-peroxo complex as an efficient oxidizing agent. rsc.org
Oxygen Transfer : The crucial step involves the intramolecular transfer of an oxygen atom from the coordinated peroxide to the double bond of the allylic alcohol. The prior coordination of the hydroxyl group directs the oxidant to the same face of the double bond, resulting in a highly diastereoselective syn-epoxidation. wikipedia.org
Product Release : The resulting epoxy alcohol dissociates from the vanadium center, which can then re-enter the catalytic cycle.
This directed epoxidation is a hallmark of vanadium catalysis with allylic alcohols, offering a level of stereocontrol that is difficult to achieve with other oxidants like m-CPBA, where selectivity is primarily governed by sterics in the absence of a directing group. wikipedia.orgmdpi.com
| Catalyst System | Oxidant | Key Mechanistic Feature | Typical Product | Reference |
| Vanadium(V) complexes | TBHP, H₂O₂ | Coordination of allylic -OH directs intramolecular oxygen transfer. | syn-Epoxy alcohol | wikipedia.orgmdpi.com |
| Chiral Vanadium/ligand complexes | TBHP | Enantioselective oxygen transfer guided by a chiral ligand environment. | Chiral epoxy alcohol | organic-chemistry.org |
| Oxo(peroxo)corrolato-vanadium(V) | H₂O₂ | Identified as the true catalytic intermediate in some epoxidations. | Epoxide | rsc.org |
Allylic Alkylation Mechanisms (General)
The allylic alkylation of this compound is a fundamental transformation that typically proceeds via a palladium-catalyzed pathway, often referred to as the Tsuji-Trost reaction. wikipedia.orgmdpi.com This reaction involves the substitution of the hydroxyl group (or a derivative such as an acetate) at the allylic position with a nucleophile. The generally accepted mechanism for this transformation involves the formation of a key intermediate, a π-allylpalladium complex. wikipedia.orgnih.gov
The catalytic cycle commences with the coordination of the palladium(0) catalyst to the double bond of the allylic alcohol. This is followed by oxidative addition, wherein the palladium inserts into the carbon-leaving group bond, resulting in the formation of a palladium(II) species and the characteristic η³-π-allylpalladium intermediate. wikipedia.org In this intermediate, the palladium atom is coordinated to all three carbon atoms of the allyl system.
Once the π-allylpalladium complex is formed, a nucleophile can attack one of the terminal carbons of the allyl moiety. nih.gov For "soft" nucleophiles, which are typically stabilized carbanions derived from compounds with pKa values less than 25 (such as malonates, β-diketones, and cyanoacetates), the attack occurs directly on the allyl ligand. acs.orgnih.gov This nucleophilic addition is followed by reductive elimination, which regenerates the palladium(0) catalyst and yields the final alkylated product. mdpi.com The stereochemical outcome of the reaction is a net retention of configuration at the carbon undergoing substitution. wikipedia.org
A wide range of nucleophiles have been successfully employed in the palladium-catalyzed allylic alkylation of 1,3-diphenylallyl systems, highlighting the versatility of this reaction. Stabilized carbon nucleophiles are most common, but nitrogen-based nucleophiles like pyrroles and oxygen-based nucleophiles have also been utilized. acs.orgnih.gov
Table 1: Representative Nucleophiles in the Palladium-Catalyzed Allylic Alkylation of 1,3-Diphenylallyl Systems
| Nucleophile Category | Specific Example | Resulting Product Type |
| Carbon Nucleophiles | Dimethyl malonate | C-Alkylated product |
| 1,3-Diketones | C-Alkylated product | |
| Cyanoacetates | C-Alkylated product | |
| Nitrogen Nucleophiles | Pyrroles | N-Alkylated product |
| Oxygen Nucleophiles | Phenols | O-Alkylated product |
This table presents a selection of nucleophiles that can be used in the allylic alkylation of 1,3-diphenylallyl derivatives.
Hypervalent Iodine Reagent Promoted 1,2-Transfer Reaction Mechanisms
Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), can promote unique transformations of this compound, notably a 1,2-transfer reaction. nih.gov This type of reaction involves the migration of one of the phenyl groups from the carbinol carbon to the adjacent carbon atom, leading to the formation of a rearranged product. This process is distinct from the direct substitution observed in allylic alkylation.
A plausible mechanism for the PhI(OAc)₂-promoted 1,2-transfer reaction begins with the activation of the allylic alcohol. The hypervalent iodine reagent, being electrophilic in nature, is attacked by the double bond of this compound. nih.gov This initial interaction can lead to the formation of a cationic intermediate.
Following the formation of this intermediate, a 1,2-aryl migration occurs. One of the phenyl groups on the carbon bearing the hydroxyl group shifts to the adjacent carbon atom. This rearrangement is driven by the formation of a more stable carbocation. The departure of a stable iodobenzene (B50100) molecule from the hypervalent iodine species facilitates this process. princeton.eduscripps.edu
The resulting rearranged intermediate is then trapped by a nucleophile present in the reaction mixture. For instance, in the presence of thiophenols, the sulfur nucleophile attacks the carbocation, leading to the formation of a β-carbonyl sulfide (B99878) after tautomerization. nih.gov This reaction pathway highlights the ability of hypervalent iodine reagents to induce oxidative rearrangements that are not readily accessible through other methods. mdpi.comdntb.gov.ua
Table 2: PIDA-Promoted 1,2-Transfer Reaction of 1,1-Diphenylprop-2-en-1-ol with Thiophenols nih.gov
| Thiophenol Substituent | Product | Yield (%) |
| 4-Methyl | 2-phenyl-1-phenyl-3-(p-tolylthio)propan-1-one | 89 |
| 4-Ethyl | 3-((4-ethylphenyl)thio)-1,2-diphenylpropan-1-one | 85 |
| 4-Isopropyl | 3-((4-isopropylphenyl)thio)-1,2-diphenylpropan-1-one | 78 |
| 4-tert-Butyl | 3-((4-(tert-butyl)phenyl)thio)-1,2-diphenylpropan-1-one | 67 |
| 4-Methoxy | 3-((4-methoxyphenyl)thio)-1,2-diphenylpropan-1-one | 73 |
This table summarizes the yields of β-carbonyl sulfides obtained from the reaction of 1,1-diphenylprop-2-en-1-ol with various thiophenols in the presence of PhI(OAc)₂. The data is sourced from a study by the Han group. nih.gov
Chemical Transformations and Derivatizations of 1,3 Diphenylprop 2 En 1 Ol
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of 1,3-diphenylprop-2-en-1-ol can be substituted by various nucleophiles. These reactions typically proceed via an allylic substitution mechanism, which can be catalyzed by acids or transition metals. The stability of the intermediate allylic carbocation, which is enhanced by the presence of two phenyl groups, facilitates these transformations.
The reaction of this compound with carbon nucleophiles such as phenols and indoles represents a direct method for the formation of new carbon-carbon bonds. While specific studies on the C-alkylation of phenols and indoles using this compound are not extensively documented, the general reactivity of allylic alcohols suggests that these reactions are feasible, typically under acidic or transition-metal-catalyzed conditions.
For phenols, the reaction is expected to proceed via a Friedel-Crafts-type alkylation, where the allylic alcohol is activated to form a carbocation that then attacks the electron-rich aromatic ring of the phenol (B47542). The regioselectivity of this reaction (ortho- vs. para-substitution) would be influenced by the reaction conditions and the steric bulk of the reactants.
In the case of indoles, allylic alkylation can occur at either the N-1 or C-3 position, with the outcome depending on the reaction conditions and the nature of the catalyst employed. Palladium-catalyzed allylic alkylation of indoles is a well-established synthetic methodology.
Table 1: Plausible C-Alkylation Reactions of this compound This table is illustrative of expected products based on general chemical principles.
| Nucleophile | Catalyst/Conditions | Expected Major Product(s) |
| Phenol | Acid catalyst (e.g., H₂SO₄) or Lewis acid (e.g., AlCl₃) | 4-(1,3-diphenylallyl)phenol and 2-(1,3-diphenylallyl)phenol |
| Indole | Palladium catalyst (e.g., Pd(PPh₃)₄) | 3-(1,3-diphenylallyl)-1H-indole and 1-(1,3-diphenylallyl)-1H-indole |
The S-alkylation of thiophenols with allylic alcohols is a direct and atom-economical method for the synthesis of allyl sulfides. Research on the reaction of a structurally similar compound, 1,1-diphenylprop-2-en-1-ol, with various thiophenols has been reported. sci-hub.box This reaction, promoted by PhI(OAc)₂, proceeds as a 1,2-transfer reaction to yield β-carbonyl sulfides. sci-hub.box A similar reactivity pattern can be anticipated for this compound.
A study by Chen and Gao describes a mild and efficient synthesis of allyl sulfides from various allyl alcohols and thiols catalyzed by Sn(OTf)₂ in dichloromethane (B109758) at room temperature. nih.gov This method is notable for its broad substrate scope and high yields, producing only water as a byproduct. nih.gov
Table 2: Sn(OTf)₂-Catalyzed Allylic Substitution of Thiols with Allyl Alcohols Adapted from Chen, Y., & Gao, Z. (2022). nih.gov
| Allyl Alcohol Substrate | Thiol Substrate | Product | Yield (%) |
| Cinnamyl alcohol | Thiophenol | 3-(phenylthio)-1-phenylprop-1-ene | 95 |
| Cinnamyl alcohol | 4-Methylthiophenol | 1-methyl-4-((3-phenylallyl)thio)benzene | 96 |
| Cinnamyl alcohol | 4-Chlorothiophenol | 1-chloro-4-((3-phenylallyl)thio)benzene | 92 |
The N-alkylation of anilines and hydrazines with this compound provides a route to N-allyl anilines and N-allyl hydrazines, respectively. These reactions are typically catalyzed by transition metals or can proceed under thermal conditions.
While direct N-alkylation of anilines with this compound is not extensively reported, related transformations have been documented. For instance, the synthesis of (Z)-3-anilino-1,3-diphenylprop-2-en-1-one has been achieved from 1,3-diphenylpropane-1,3-dione (B8210364) and aniline, indicating the feasibility of forming C-N bonds with these structural motifs. researchgate.net The direct diallylation of anilines with allyl bromide has been shown to proceed efficiently in an aqueous alcohol solution in the presence of potassium carbonate. researchgate.net
The reaction with hydrazines can be complex due to the presence of two nucleophilic nitrogen atoms, potentially leading to mixtures of mono- and di-alkylated products. The direct conversion of alcohols to alkenes through a dehydrogenative coupling with hydrazine (B178648) has been reported using a manganese catalyst, which proceeds via a hydrazone intermediate. nih.gov
Table 3: Potential N-Alkylation Reactions of this compound This table is illustrative of expected products based on general chemical principles.
Coupling and Dimerization Reactions
The deoxygenative homocoupling of allylic alcohols can lead to the formation of 1,5-dienes. This transformation involves the removal of the hydroxyl group and the subsequent coupling of two allylic fragments. While this reaction is a plausible pathway for this compound, specific examples in the literature are scarce. A related radical coupling of aromatic alcohols has been shown to produce 1,3-diphenylpropan-1-ols under transition-metal-free conditions, suggesting the feasibility of C-C bond formation from alcohol precursors. nih.govresearchgate.netnih.gov The expected product from the deoxygenative homocoupling of this compound would be 1,3,4,6-tetraphenylhexa-1,5-diene.
Isomerization and Rearrangement Pathways
Allylic alcohols can undergo various isomerization and rearrangement reactions, often catalyzed by acids or transition metals. For this compound, a key potential rearrangement is the isomerization to its corresponding carbonyl compound, chalcone (B49325) (1,3-diphenylprop-2-en-1-one). This type of transformation is analogous to the Meyer-Schuster rearrangement of propargyl alcohols. sci-hub.boxnih.govresearchgate.net The isomerization of chalcones into flavanones and azaflavanones is also a well-documented process. nih.govresearchgate.net
Additionally, a 1,3-rearrangement of the hydroxyl group is a possibility, which would lead to the formation of 3,3-diphenylprop-2-en-1-ol. Such rearrangements of allylic alcohols can be catalyzed by various transition metals, including iridium. researchgate.net The acid-catalyzed rearrangement of α-phenylallyl alcohol to cinnamyl alcohol has also been studied, proceeding through a carbonium-ion mechanism. sci-hub.se
Cyclization Reactions Initiated from this compound
This compound serves as a precursor for the synthesis of cyclic compounds, particularly substituted indenes, through acid-catalyzed cyclization reactions. This transformation proceeds via an in situ dehydration to form a reactive intermediate, which then undergoes an intramolecular electrophilic aromatic substitution.
The most prominent cyclization pathway initiated from this compound is its conversion to 1,3-diphenylindene under Brønsted acid catalysis. The reaction mechanism involves two key stages:
Dehydration to a Diene Intermediate: In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a resonance-stabilized carbocation, which then loses a proton to yield 1,3-diphenyl-1,3-butadiene as an intermediate.
Intramolecular Electrophilic Aromatic Substitution: The newly formed 1,3-diene undergoes a Brønsted acid-catalyzed intramolecular Friedel-Crafts-type reaction. nih.govorganic-chemistry.org Protonation of the diene generates a stable benzylic carbocation. This carbocation then acts as an electrophile and attacks one of the phenyl rings in an intramolecular fashion. The final step is the deprotonation of the resulting arenium ion, which re-establishes the aromaticity of the ring and yields the substituted indene (B144670) product. organic-chemistry.org
Trifluoromethanesulfonic acid (TfOH) has been demonstrated to be an effective catalyst for the cyclization of diaryl-1,3-dienes, the intermediates formed from 1,3-diarylpropenols, to produce a variety of indene derivatives in good to excellent yields under mild conditions. nih.govorganic-chemistry.org The reaction is highly selective and tolerates a range of substituents on the aromatic rings. organic-chemistry.org
Below is a table summarizing the cyclization of various 1,3-diaryl-1,3-dienes, which are the direct intermediates from the corresponding 1,3-diarylprop-2-en-1-ols, to form substituted indenes.
| Precursor Diene (from corresponding Diarylpropenol) | Acid Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diphenyl-1,3-butadiene | TfOH | 1,3-Diphenylindene | 95 | organic-chemistry.org |
| 1,3-Bis(4-methylphenyl)-1,3-butadiene | TfOH | 1,3-Bis(4-methylphenyl)-5-methylindene | 96 | organic-chemistry.org |
| 1,3-Bis(4-methoxyphenyl)-1,3-butadiene | TfOH | 5-Methoxy-1,3-bis(4-methoxyphenyl)indene | 94 | organic-chemistry.org |
| 1,3-Bis(4-chlorophenyl)-1,3-butadiene | TfOH | 5-Chloro-1,3-bis(4-chlorophenyl)indene | 93 | organic-chemistry.org |
This method provides an efficient pathway to synthesize a range of substituted indenes from readily available 1,3-diarylprop-2-en-1-ol precursors through a one-pot dehydration and cyclization sequence. organic-chemistry.org
Stereochemical Control in the Synthesis and Reactivity of 1,3 Diphenylprop 2 En 1 Ol
Enantioselective Synthesis of 1,3-Diphenylprop-2-en-1-ol
The enantioselective synthesis of this compound, a chiral allylic alcohol, can be achieved through various strategic approaches that establish the stereogenic center at the carbinol carbon with high levels of enantiomeric excess (ee). Predominantly, these methods involve the asymmetric reduction of the corresponding prochiral ketone, chalcone (B49325) (1,3-diphenylprop-2-en-1-one), or the enantioselective addition of an organometallic reagent to an aldehyde.
Chiral Catalyst-Mediated Approaches
Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of this compound. These catalysts create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other.
One prominent strategy is the asymmetric reduction of chalcone. This can be accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in the presence of a hydride source. Chiral 1,3,2-diazaphospholenes have emerged as effective molecular hydrides for the asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds, which could be a potential route to the target molecule. nih.gov Additionally, biomimetic asymmetric reduction employing chiral and regenerable NAD(P)H models in the presence of transfer catalysts represents a sophisticated approach to this transformation. dicp.ac.cndicp.ac.cn
Another significant route is the enantioselective addition of a phenyl group to cinnamaldehyde (B126680) or a cinnamyl group to benzaldehyde (B42025). A more direct and widely studied approach involves the enantioselective addition of phenylacetylene (B144264) to benzaldehyde, followed by the stereoselective reduction of the resulting propargyl alcohol. This addition reaction can be catalyzed by various chiral ligand-metal complexes. For instance, the combination of readily available and inexpensive BINOL with Ti(OiPr)4 catalyzes the reaction of alkynylzinc reagents with aldehydes to afford chiral propargyl alcohols with high enantioselectivity (91-99% ee) at room temperature. organic-chemistry.orgnih.gov This catalyst system has demonstrated a broad scope with respect to the aldehyde used. nih.gov
Similarly, chiral macrocycles, such as the 1,1'-binaphthyl macrocycle (S)-2, have proven to be excellent catalysts for the addition of phenylacetylene to aldehydes in the presence of dimethylzinc, yielding a variety of propargylic alcohols with 89-96% ee. nih.gov Camphor-based Schiff base ligands have also been developed as effective catalysts for the enantioselective addition of phenylacetylene to a range of aldehydes. researchgate.net The subsequent partial reduction of the alkyne moiety of the resulting chiral propargyl alcohol would yield the desired (E)- or (Z)-1,3-diphenylprop-2-en-1-ol, depending on the reduction conditions employed.
| Catalyst/Ligand | Reaction Type | Substrates | Typical Enantioselectivity (ee) |
|---|---|---|---|
| (S)-BINOL/Ti(OiPr)4 | Alkynylzinc Addition | Phenylacetylene + Benzaldehyde | 91-99% |
| (S)-1,1'-Binaphthyl Macrocycle | Alkynylzinc Addition | Phenylacetylene + Aliphatic/Vinyl Aldehydes | 89-96% |
| Camphor-Based Schiff Base | Phenylacetylene Addition | Phenylacetylene + Various Aldehydes | Up to 91% |
| Chiral 1,3,2-Diazaphospholenes | Asymmetric 1,4-Reduction | α,β-Unsaturated Carbonyls | Up to 95.5:4.5 e.r. |
Diastereoselective Control in Functionalization Reactions
Once enantiomerically pure this compound is obtained, the existing stereocenter can direct the stereochemical outcome of subsequent reactions at other sites within the molecule. This phenomenon, known as diastereoselective control, is of paramount importance in the synthesis of complex molecules with multiple stereocenters. The hydroxyl group and the phenyl substituents of this compound can influence the facial selectivity of reagents approaching the double bond.
For example, in diastereoselective epoxidation, the hydroxyl group can direct the epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to one face of the alkene through the formation of an intramolecular hydrogen bond. organic-chemistry.org This substrate-controlled approach can lead to the formation of one diastereomer of the corresponding epoxide with high selectivity. The relative stereochemistry of the resulting epoxide would be dependent on the conformation of the allylic alcohol during the transition state.
Similarly, diastereoselective dihydroxylation of the double bond can be achieved. While asymmetric dihydroxylation of 1,3-dienes has been developed using chiral catalysts, researchgate.net the dihydroxylation of an already chiral allylic alcohol like this compound would be influenced by the existing stereocenter. The approach of the dihydroxylating agent (e.g., osmium tetroxide) would be sterically and electronically biased, leading to a preference for one of the two possible diastereomeric diols. This strategy is crucial for the synthesis of 1,3-polyol arrays, which are common motifs in natural products. nih.gov
Influence of (E/Z) Isomerism on Reaction Outcomes and Selectivity
The geometric isomerism of the double bond in this compound, designated as (E) for entgegen (trans) and (Z) for zusammen (cis), can significantly impact the steric and electronic environment of the molecule, thereby influencing the outcomes and selectivity of its reactions. The spatial arrangement of the phenyl groups and the hydroxyl group differs between the (E) and (Z) isomers, which can affect the accessibility of the reacting centers and the stability of transition states.
For instance, in reactions involving the double bond, the steric hindrance presented by the phenyl groups can lead to different facial selectivity for incoming reagents. The (E)-isomer, being generally more stable and less sterically congested, might react at a different rate or with different selectivity compared to the (Z)-isomer. In enzymatic reactions, the specific three-dimensional shape of the substrate is critical for binding to the active site of the enzyme. Therefore, the (E) and (Z) isomers of this compound would likely exhibit different reaction rates and enantioselectivities in enzyme-catalyzed transformations.
While specific comparative studies on the reactivity of the (E) and (Z) isomers of this compound are not extensively detailed in the provided search results, general principles of stereochemistry suggest that their chemical behavior would not be identical. The different ground-state energies and conformational preferences of the isomers would translate into different activation energies for various reaction pathways, leading to potentially different product distributions and stereochemical outcomes.
Chiral Resolution and Separation Techniques for this compound
Chiral resolution is a crucial set of techniques for the separation of a racemic mixture of this compound into its individual enantiomers. This can be achieved through several methods, including enzymatic kinetic resolution, formation of diastereomers, and chiral chromatography.
Enzymatic Kinetic Resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemate. livescience.io For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, for example, with an acyl donor like vinyl acetate (B1210297). nih.gov The resulting ester and the unreacted alcohol enantiomer would then be separable by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (Novozym 435) are commonly employed for the kinetic resolution of chiral secondary alcohols. nih.govnih.gov Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govmdpi.com
Diastereomeric Resolution involves reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties such as solubility, can be separated by conventional methods like fractional crystallization. wikipedia.orglibretexts.org For this compound, a chiral acid could be used to form diastereomeric esters. After separation, the resolving agent can be cleaved to yield the enantiomerically pure alcohol.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For a derivative of this compound, dimethyl [(2E)-1,3-diphenylprop-2-en-1-yl]propanedioate, it has been shown that the choice of the chiral stationary phase (e.g., Chiralpak AD-H and IA) and the mobile phase can even reverse the elution order of the enantiomers. nih.gov This highlights the tunability and effectiveness of chiral HPLC for the separation of this class of compounds.
| Technique | Principle | Example/Application |
|---|---|---|
| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | Lipase-catalyzed acylation of one alcohol enantiomer. |
| Diastereomeric Resolution | Formation and separation of diastereomers with different physical properties. | Reaction with a chiral acid to form separable diastereomeric esters. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of derivatives on Chiralpak AD-H and IA columns. |
Computational and Theoretical Investigations of 1,3 Diphenylprop 2 En 1 Ol
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. By focusing on the electron density, DFT methods can predict a wide range of properties, from molecular geometries to energetic and spectroscopic features. For 1,3-Diphenylprop-2-en-1-ol, DFT studies are instrumental in understanding its fundamental electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the double bond, which are the regions with higher electron density. Conversely, the LUMO would be distributed over the conjugated system, representing the areas most susceptible to nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative) Specific computational data for this compound is not readily available in the surveyed literature. The following table is illustrative of the data that would be obtained from a DFT calculation.
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons among the atoms. This information is valuable for understanding a molecule's polarity and reactive sites. In this compound, the oxygen atom of the hydroxyl group is expected to carry a significant negative charge due to its high electronegativity, while the hydrogen of the hydroxyl group and the carbon atom attached to it would be more electropositive.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the oxygen atom of the hydroxyl group.
Table 2: Mulliken Atomic Charges of Selected Atoms in this compound (Illustrative) Specific computational data for this compound is not readily available in the surveyed literature. The following table illustrates the type of data generated from a Mulliken population analysis.
| Atom | Mulliken Charge (a.u.) |
| O (hydroxyl) | Data not available |
| C (attached to OH) | Data not available |
| H (hydroxyl) | Data not available |
Reaction Pathway Modeling and Transition State Characterization
Computational methods can be employed to model chemical reaction pathways, providing a detailed understanding of the reaction mechanism. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate that connect reactants to products. By characterizing the transition state, chemists can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. For this compound, reaction pathway modeling could be used to study various transformations, such as its oxidation to chalcone (B49325) or its participation in addition reactions across the double bond.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR)
DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of molecules.
For this compound, theoretical ¹H and ¹³C NMR spectra would help in assigning the signals observed in experimental spectra to specific atoms in the molecule. Similarly, the calculated IR spectrum would show the characteristic vibrational modes, such as the O-H stretch of the alcohol, the C=C stretch of the alkene, and the aromatic C-H stretches, aiding in the confirmation of the compound's functional groups.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Specific computational data for this compound is not readily available in the surveyed literature. The table below is a template for such predicted data.
| Spectroscopic Technique | Predicted Value |
| ¹H NMR Chemical Shift (OH proton) | Data not available |
| ¹³C NMR Chemical Shift (C-OH) | Data not available |
| IR Frequency (O-H stretch) | Data not available |
Applications of 1,3 Diphenylprop 2 En 1 Ol in Advanced Organic Synthesis
Precursor in the Synthesis of Substituted Aromatic Compounds
The reactivity of the allylic alcohol moiety in 1,3-diphenylprop-2-en-1-ol allows for its use as an electrophile in reactions with electron-rich aromatic systems, leading to the formation of substituted aromatic compounds.
Formation of Allylated Phenols
This compound can be employed as an alkylating agent in Friedel-Crafts type reactions with phenols to furnish allylated phenol (B47542) derivatives. This transformation is typically catalyzed by a Lewis or Brønsted acid, which activates the alcohol for nucleophilic attack by the phenol. The reaction proceeds via the formation of a stabilized carbocation intermediate, which then undergoes electrophilic aromatic substitution on the phenol ring. The regioselectivity of the alkylation (ortho vs. para) is influenced by the nature of the phenol, the catalyst, and the reaction conditions.
The general scheme for this reaction is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Phenol | Acid (e.g., H₂SO₄, AlCl₃) | Allylated Phenol |
Building Block for Heterocyclic Systems
The structural framework of this compound is well-suited for the synthesis of various heterocyclic compounds, where it can be incorporated to form key structural motifs.
Synthesis of 2H-Chromenes and Analogues
2H-Chromenes, a class of heterocyclic compounds with a range of biological activities, can be synthesized using this compound. In a typical reaction, the alcohol is reacted with a substituted phenol in the presence of an acid catalyst. The reaction is believed to proceed through an initial O-alkylation of the phenol followed by an intramolecular cyclization and dehydration to yield the 2H-chromene scaffold. The substitution pattern on both the phenol and the this compound can be varied to produce a library of chromene analogues.
A representative synthesis is the reaction of this compound with a phenol to yield a 2,4-diphenyl-2H-chromene derivative.
| Reactants | Conditions | Product |
| This compound, Phenol | Acid catalyst, Heat | 2,4-Diphenyl-2H-chromene |
Derivatives as Precursors to Thiopyrano[2,3-d]pyrimidines
While direct synthesis from this compound is less common, its oxidized derivative, 1,3-diphenylprop-2-en-1-one (chalcone), is a key precursor in the synthesis of thiopyrano[2,3-d]pyrimidines. The synthesis often involves a multicomponent reaction where the chalcone (B49325) derivative reacts with a sulfur-containing pyrimidine, such as thiobarbituric acid, and a source of cyanide, like malononitrile, in the presence of a base. This reaction proceeds through a series of condensation and cyclization steps to afford the fused heterocyclic system. The initial alcohol can be readily oxidized to the corresponding chalcone in situ or in a separate step, making it a valuable starting material for this class of compounds.
The general reaction pathway starting from the corresponding chalcone is summarized below:
| Chalcone Derivative | Reagents | Product |
| 1,3-Diphenylprop-2-en-1-one | Thiobarbituric acid, Malononitrile, Base | Thiopyrano[2,3-d]pyrimidine derivative |
Intermediate in the Construction of Structurally Diverse Organic Scaffolds
Beyond its direct use in the synthesis of specific ring systems, this compound serves as a crucial intermediate in multi-step synthetic sequences aimed at constructing complex and structurally diverse organic scaffolds. Its ability to undergo a variety of chemical transformations, including oxidation, reduction, cyclization, and rearrangement reactions, makes it a valuable tool for synthetic chemists.
Emerging Research Directions and Future Prospects for 1,3 Diphenylprop 2 En 1 Ol Studies
Development of Sustainable Synthetic Routes for 1,3-Diphenylprop-2-en-1-ol
The principles of green chemistry are increasingly influencing the synthesis of this compound, steering research towards more environmentally benign methodologies. A significant focus is the reduction of its precursor, 1,3-diphenylprop-2-en-1-one (chalcone), using sustainable approaches.
One promising avenue is the use of biocatalysis , which employs whole microbial cells or isolated enzymes to perform chemical transformations. Various microorganisms, including fungi and yeast, have demonstrated the ability to selectively reduce the carbon-carbon double bond of chalcones. For instance, strains of Aspergillus niger and Saccharomyces cerevisiae have been utilized in the biotransformation of chalcones. acs.orgacs.org This approach offers mild reaction conditions, high selectivity, and a reduced environmental footprint compared to traditional chemical methods. The enzymatic reduction of the carbonyl group to the corresponding alcohol is also an area of active investigation, aiming for a fully biocatalytic route to this compound.
Another sustainable strategy is catalytic transfer hydrogenation (CTH) , which utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) or isopropanol (B130326) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). researchgate.net This method avoids the need for high-pressure hydrogen gas, making the process safer and more accessible. Microwave-assisted CTH has further enhanced the sustainability of this process by significantly reducing reaction times and energy consumption. researchgate.net
The exploration of green solvents, solvent-free reaction conditions, and the use of renewable feedstocks are also integral to the development of sustainable synthetic routes for this compound. These approaches aim to minimize waste generation and the use of hazardous substances throughout the synthetic process.
| Method | Catalyst/Reagent | Key Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | Microorganisms (e.g., Fungi, Yeast), Enzymes | High selectivity, Mild conditions, Environmentally friendly | Substrate scope limitations, Optimization of reaction conditions |
| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Ammonium Formate | Avoids high-pressure H₂, Safer, Faster with microwave assistance | Catalyst cost and recycling, Selectivity between C=C and C=O reduction |
Innovations in Catalysis for Stereoselective Transformations
Achieving high stereoselectivity in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Recent innovations in catalysis have focused on the development of highly efficient and enantioselective methods for the reduction of chalcones.
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the synthesis of chiral alcohols. Chiral ruthenium(II) complexes, often in combination with chiral ligands, have been successfully employed as catalysts for the ATH of chalcones, affording 1,3-diarylpropan-1-ols in high yields and with excellent enantioselectivities. jetir.org These reactions typically use formic acid or its salts as the hydrogen source and can often be performed in environmentally friendly solvents like water. jetir.org
Another innovative approach involves the use of chiral phosphoric acids as organocatalysts. These catalysts, in conjunction with a hydride source such as a Hantzsch ester or a borane, can effect the highly enantioselective conjugate reduction of chalcones. This methodology provides a metal-free alternative for the synthesis of chiral saturated ketones, which can then be further reduced to the desired chiral allylic alcohols.
The development of novel catalyst systems that can selectively reduce the carbonyl group of chalcones without affecting the carbon-carbon double bond is a key area of research. This would provide a direct and efficient route to this compound.
| Catalyst Type | Example | Key Features |
|---|---|---|
| Ruthenium(II) Complexes | [RuCl₂(p-cymene)]₂ with chiral ligands | High enantioselectivity in ATH, Can be performed in water. jetir.org |
| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Metal-free organocatalysis, High enantioselectivity in conjugate reduction. |
Integration with Flow Chemistry and High-Throughput Experimentation
The integration of modern technologies like flow chemistry and high-throughput experimentation (HTE) is poised to accelerate the discovery and optimization of synthetic routes to this compound.
Flow chemistry , or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. The hydrogenation of chalcones is particularly well-suited for flow chemistry, as it allows for the safe handling of hydrogen gas and the use of packed-bed reactors containing heterogeneous catalysts. This approach can lead to higher yields, improved selectivity, and reduced reaction times. While specific applications to this compound are still emerging, the continuous flow synthesis of chalcone derivatives has been successfully demonstrated.
High-throughput experimentation (HTE) enables the rapid screening of a large number of catalysts, solvents, and reaction conditions. This is particularly valuable in the development of new catalytic systems for the stereoselective reduction of chalcones. By automating the reaction setup, execution, and analysis, HTE can significantly reduce the time and resources required for catalyst optimization, leading to the faster discovery of more efficient and selective synthetic methods.
The combination of flow chemistry and HTE creates a powerful platform for the rapid development and optimization of sustainable and efficient syntheses of this compound.
Advanced In-Situ Spectroscopic Characterization for Mechanistic Elucidation
A deep understanding of the reaction mechanisms involved in the synthesis of this compound is essential for the rational design of improved catalysts and processes. Advanced in-situ spectroscopic techniques are playing an increasingly important role in providing real-time insights into these complex chemical transformations.
In-situ Fourier-transform infrared (FTIR) spectroscopy and in-situ nuclear magnetic resonance (NMR) spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. These techniques can provide information on the formation of intermediates, the consumption of reactants, and the formation of products, all without the need to withdraw samples from the reaction mixture. This allows for a more accurate and detailed understanding of the reaction kinetics and mechanism. For instance, in-situ FTIR can be used to track the disappearance of the carbonyl and alkene stretches of the starting chalcone and the appearance of the hydroxyl stretch of the this compound product.
Operando spectroscopy , which involves performing spectroscopic measurements under actual reaction conditions, is particularly valuable for studying heterogeneous catalytic systems. By combining techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) or Raman spectroscopy with a catalytic reactor, researchers can gain insights into the nature of the active catalytic species and the reaction intermediates on the catalyst surface.
These advanced spectroscopic methods, coupled with computational modeling, are providing unprecedented detail into the mechanistic pathways of chalcone reduction, paving the way for the development of next-generation catalysts with enhanced activity and selectivity for the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing enantiomerically pure (E)-1,3-diphenylprop-2-en-1-ol, and how is stereochemical integrity maintained during synthesis?
- Methodological Answer : The compound is typically synthesized via stereoselective reduction of α,β-unsaturated ketones using chiral catalysts. For example, (E)-1,3-diphenylprop-2-en-1-ol can be derived from (E)-1,3-diphenylprop-2-en-1-one using asymmetric hydrogenation with Ru-BINAP catalysts. Post-synthesis, chiral HPLC or polarimetry is employed to verify enantiomeric excess (≥98%) .
Q. How can researchers optimize purification protocols for 1,3-diphenylprop-2-en-1-ol to achieve high purity (>95%)?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate, 4:1 v/v) effectively removes byproducts. Recrystallization from ethanol at −20°C yields crystals with >99% purity (melting point: 85–87°C). GC-MS or NMR (δ 6.72–7.44 ppm for aromatic protons) confirms purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Doublet of doublets at δ 6.29 ppm (J = 15.7, 7.2 Hz) confirms the (E)-configured allylic proton.
- ¹³C NMR : Peaks at δ 140.2 ppm (allylic carbon) and δ 126–128 ppm (aromatic carbons).
- IR : O–H stretch at 3400–3500 cm⁻¹ and C=C stretch at 1630 cm⁻¹ .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in allylic substitution reactions?
- Methodological Answer : The allylic hydroxyl group stabilizes carbocation intermediates via resonance, enabling regioselective substitution. For example, with acetylacetone under GO-CO2H catalysis (2 mol%, 80°C), a 63% yield of the allylated product is achieved. The reaction proceeds via a carbocation mechanism, confirmed by trapping experiments with NaHCO3 .
Q. What catalytic systems enhance the aerobic oxidation of this compound to α,β-unsaturated ketones, and how is overoxidation mitigated?
- Methodological Answer : Palladium-pyridine catalysts (e.g., 1-Py, 4-Py) at 100°C and 4 bar O₂ selectively oxidize the alcohol to the ketone (85% yield). Overoxidation to carboxylic acids is minimized by limiting reaction time to 12 hours and using electron-rich ligands to reduce radical pathways. GC-MS monitors byproduct formation .
Q. How do steric and electronic factors affect the stereochemical outcomes of pinacol rearrangements involving this compound?
- Methodological Answer : Steric bulk at the allylic position directs the rearrangement pathway. For example, using pTsOH (0.26 mol%) as a catalyst, the reaction favors carbocation formation at the less hindered phenyl group, yielding 97% conversion. Isotopic labeling (²H) and NOESY NMR confirm intramolecular hydride shifts .
Q. What strategies improve the recyclability of carbonaceous catalysts in allylic substitution reactions with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
